Cas no 93107-30-3 (1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid)

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is a fluorinated quinolone derivative with notable antibacterial properties. Its structure features a cyclopropyl group at the N-1 position and fluorine substitutions at the 6 and 7 positions, enhancing its activity against a broad spectrum of Gram-negative and Gram-positive bacteria. The carboxylic acid moiety at the 3-position contributes to its ability to chelate metal ions, a key mechanism in inhibiting bacterial DNA gyrase and topoisomerase IV. This compound serves as a versatile intermediate in the synthesis of advanced fluoroquinolone antibiotics, offering improved potency and reduced resistance development. Its stability and synthetic adaptability make it valuable for pharmaceutical research and development.
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid structure
93107-30-3 structure
Product Name:1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
CAS No:93107-30-3
MF:C13H9F2NO3
MW:265.212270498276
MDL:MFCD01646375
CID:803121
PubChem ID:253659993
Update Time:2025-06-08

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
    • 1-Cyclopropyl-6-, 7-Difluoro-1,4-Dihydro-4-Oxoquinoline-3-carboxylic Acid
    • 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • 3-Quinolinecarboxylicacid, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-
    • BESIVANCE I
    • 6,7-Difluoro-4-oxo-1-cyclopropyl-1,4-dihydro-quinoline-3-carboxylic acid
    • 1-CYCLOPROPYL-1,4-DIHYDRO-6,7-DIFLUORO-4-OXOQUINOLINE-3-CARBOXYLIC ACID
    • 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
    • KNEXGVPHPGXAGF-UHFFFAOYSA-N
    • PubChem11679
    • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (ACI)
    • 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid
    • 1-Cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid
    • X 3
    • cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • 1-Cyclorpropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline Carboxylic Acid
    • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4- oxoquinoline-3-carboxylic acid
    • 93107-30-3
    • 1-cyclopropyl-6,7-difluoro 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • SB71512
    • cyclopropyl 6,7 difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • SCHEMBL501238
    • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • DS-0501
    • DB-050523
    • EC 413-760-7
    • 1-cyclopropyl-6,7-difluoro-1,4- dihydro-4-oxoquinoline-3-carboxylic acid
    • NS00004712
    • 1-cyclopropyl 6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • CS-W002812
    • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline-carboxylic acid
    • CHEMBL4204733
    • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
    • EN300-7373084
    • 1-cyclopropyl-6,7 difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-; 1-cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylic acid; 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
    • SY020858
    • BCP28696
    • 1-cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylic acid
    • 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylicAcid
    • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
    • 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
    • MFCD01646375
    • AC-23370
    • DTXSID40869113
    • AE-641/11064010
    • 1-cyclopropyl 6,7-difluoro-1,4-dihydro-4oxo-3-quinolinecarboxylic acid
    • 6,7-difluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
    • 3-carboxy-1-cyclopropyl-6,7-difluoro-4-quinolone
    • 1-cyclopropyl-6, 7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • 1-Cyclopropyl-6 pound not7-difluoro-4-oxo-1 pound not4-dihydroquinoline-3-carboxylic acid
    • C2779
    • 1-Cyclopropyl-6,7-diflouro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
    • 1 -cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • AKOS015840750
    • J-504574
    • MDL: MFCD01646375
    • Inchi: 1S/C13H9F2NO3/c14-9-3-7-11(4-10(9)15)16(6-1-2-6)5-8(12(7)17)13(18)19/h3-6H,1-2H2,(H,18,19)
    • InChI Key: KNEXGVPHPGXAGF-UHFFFAOYSA-N
    • SMILES: O=C(C1C(=O)C2C(=CC(=C(C=2)F)F)N(C2CC2)C=1)O

Computed Properties

  • Exact Mass: 265.05500
  • Monoisotopic Mass: 265.055
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 57.6
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.63
  • Melting Point: 289°C(lit.)
  • Boiling Point: 434.2°C at 760 mmHg
  • Flash Point: 216.4°C
  • Refractive Index: 1.655
  • PSA: 59.30000
  • LogP: 2.31280

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Security Information

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Customs Data

  • HS CODE:2933499090
  • Customs Data:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  11 h, 130 °C
Reference
Anti-infective agents and drug efflux pump inhibitors containing heteroaromatic compounds and
, Japan, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux
Reference
N-formyl hydroxylamine compound used as peptide deformylase inhibitor
, Korea, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  2.5 h, reflux
Reference
Preparation of fluoroquinolone compounds as antibiotic resistance breakers
, World Intellectual Property Organization, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 1,4-Dioxane ,  Water ;  7 h, rt
Reference
Preparation of quinolones and their intermediates
, China, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Preparation of macrolides and erythromycin derivatives anti-infective phosphonate analogs
, United States, , ,

Production Method 6

Reaction Conditions
Reference
Process for preparing 2-chloro-4,5-difluorobenzoic acid, an intermediate for antibacterial quinolinecarboxylic acid derivatives
, United States, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Acetic acid Catalysts: Sulfuric acid Solvents: Water
1.2 Reagents: Sodium acetate Solvents: Water
Reference
Hydrolytic process for the preparation of fluoroquinolonecarboxylic acids from their corresponding C1-4 alkyl esters using reduced amounts of sulfuric acid
, United States, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium fluoride Catalysts: Tetradecyltrimethylammonium chloride ;  rt → 170 °C; 9 h, 170 °C
Reference
Method for synthesizing 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid using phase transfer catalyst
, China, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  rt → reflux
Reference
Study on synthesis of 1-cyclopropyl-6,7-difluroro-1,4-dihydro-4-oxo-3-quinolone carboxylic acid
Chen, Zai-xin; Xia, Zheng-jun; Jiang, Long; Lin, Song; Wang, Bin; et al, Jingxi Yu Zhuanyong Huaxuepin, 2012, 20(6), 39-42

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
Reference
Pyridonecarboxylic acid antibacterial agents. Part 7. A new synthetic route to 7-halo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, an intermediate for the synthesis of quinolone antibacterial agents
Egawa, Hiroshi; Kataoka, Masahiro; Shibamori, Kohichiro; Miyamoto, Teruyuki; Nakano, Junji; et al, Journal of Heterocyclic Chemistry, 1987, 24(1), 181-5

Production Method 11

Reaction Conditions
1.1 Reagents: Lithium hydroxide Solvents: Dimethyl sulfoxide ;  rt → 120 °C
Reference
Process for the preparation of fluoroquinolones via streamlined synthesis
, World Intellectual Property Organization, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Reference
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Huang, Shan; Li, Ze, Zhongguo Yiyao Gongye Zazhi, 2000, 31(8), 338-340

Production Method 13

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  2.5 h, reflux
Reference
N1-benzofused modification of fluoroquinolones reduces activity against gram-negative bacteria
Laws, Mark; Hind, Charlotte; Favaron, Andrea; Jamshidi, Shirin; Evans, Bonnie; et al, ChemRxiv, 2019, 1, 1-38

Production Method 14

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  8 h, reflux
Reference
Baylis-hillman route to several quinolone antibiotic intermediates
Hong, Wan Pyo; Lee, Kee-Jung, Synthesis, 2006, (6), 963-968

Production Method 15

Reaction Conditions
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  2 h, 80 °C
1.2 Reagents: Water ;  cooled
Reference
Improved synthesis of ciprofloxacin
Li, Zhuang; Liu, Mangen, Youjifu Gongye, 2008, (2), 11-12

Production Method 16

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Process for the preparation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinolinecarboxylic acids in a cascade microreactor
, European Patent Organization, , ,

Production Method 17

Reaction Conditions
1.1 Catalysts: Proteinase ,  Trypsin ,  Monoacylglycerol lipase Solvents: 1,4-Dioxane ,  Water ;  20 h, 40 °C
Reference
Method for preparing quinolone carboxylic acid intermediate through compound enzyme catalytic hydrolysis
, China, , ,

Production Method 18

Reaction Conditions
1.1 Catalysts: Hydrochloric acid Solvents: Acetic acid ,  Water ;  3 h, reflux
Reference
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Production Method 19

Reaction Conditions
1.1 Solvents: Toluene ;  25 - 35 °C; 35 °C → 95 °C; 2 h, 95 °C; 95 °C → 35 °C
1.2 4 h, 25 °C
1.3 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  3 h, 35 - 45 °C; 45 °C → 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  25 °C → 100 °C; 10 h, 100 °C; 100 °C → 25 °C; 2 h, 25 °C
Reference
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Production Method 20

Reaction Conditions
Reference
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1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Raw materials

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Preparation Products

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:93107-30-3)1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
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Amadis Chemical Company Limited
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(CAS:93107-30-3)1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
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Quantity:100g
Purity:99%
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Price ($):428.0
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Additional information on 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Introduction to 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (CAS No. 93107-30-3)

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 93107-30-3, is a fluorinated quinoline derivative that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that have been extensively studied for their potential biological activities, particularly in the development of novel therapeutic agents. The structural features of this molecule, including its cyclopropyl and fluoro substituents, contribute to its unique chemical properties and biological interactions.

The quinoline scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting antimicrobial, antimalarial, anti-inflammatory, and anticancer properties. The introduction of fluorine atoms into the quinoline ring system enhances the metabolic stability and binding affinity of the molecule, making it a promising candidate for further pharmacological investigation. Specifically, the 6,7-difluoro substitution pattern in 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid imparts additional electronic and steric effects that modulate its biological activity.

In recent years, there has been a growing interest in fluorinated quinolines as scaffolds for the development of next-generation therapeutics. These compounds have demonstrated efficacy in preclinical studies against various diseases, including cancer and infectious disorders. The cyclopropyl group in 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid further enhances its potential by providing a rigid structural motif that can improve binding to biological targets. This feature is particularly relevant in the context of enzyme inhibition and receptor binding studies.

One of the most compelling aspects of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is its versatility in medicinal chemistry applications. Researchers have leveraged this compound as a building block for more complex derivatives with enhanced pharmacological profiles. For instance, modifications to the carboxylic acid moiety have led to the development of novel protease inhibitors and kinase inhibitors. These derivatives have shown promise in preclinical models of cancer and inflammation.

The synthesis of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid involves multi-step organic reactions that highlight the synthetic prowess required to construct such complex molecules. The introduction of fluorine atoms into the quinoline ring typically requires specialized methodologies to ensure high yield and purity. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently. These synthetic strategies are critical for producing sufficient quantities of the compound for both academic research and industrial applications.

From a biological perspective, the mechanism of action of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid remains an active area of investigation. However, preliminary studies suggest that it may interact with specific enzymes or receptors involved in disease pathways. For example, its structural similarity to known antimalarial agents suggests potential activity against parasitic enzymes such as heme biosynthesis enzymes. Additionally, its ability to modulate kinase activity has been explored in cancer research.

The impact of fluorine substitution on the pharmacokinetic properties of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxyoquinolinecarboxylic acid is another critical consideration in drug development. Fluorine atoms can influence solubility, metabolic stability, and distribution within the body. These factors are essential for determining whether a compound will be suitable for oral administration or require alternative delivery systems. Computational modeling and experimental studies have been employed to elucidate these properties and guide optimization efforts.

In conclusion, 1-Cyclopropyl - 6 , 7 - difluoro - 1 , 4 - dihydro - 4 - oxoquinoline - 3 - carboxylic acid ( CAS No . 93107 - 30 - 3 ) represents a significant advancement in fluorinated quinoline chemistry with potential therapeutic applications across multiple disease areas . Its unique structural features , coupled with its synthetic accessibility , make it an invaluable tool for medicinal chemists seeking to develop novel therapeutics . As research continues to uncover new biological targets and mechanisms , compounds like this are poised to play a pivotal role in addressing unmet medical needs .

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93107-30-3)Q酸
LE26936019
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Suzhou Senfeida Chemical Co., Ltd
(CAS:93107-30-3)1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
sfd10921
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